Human TGR5 Potency vs. INT-777
TGR5 Receptor Agonist 3 activates human TGR5 (hTGR5) with an EC50 of 16.4 nM in cAMP functional assays . This potency is approximately 50-fold higher than the widely used reference TGR5 agonist INT-777, which exhibits an EC50 of 820 nM (0.82 μM) against hTGR5 , and approximately 79-fold higher than SB-756050, which has an EC50 of 1.3 μM (1,300 nM) . The lower EC50 indicates that substantially less compound mass is required to achieve equivalent receptor activation, reducing both reagent consumption and potential off-target liabilities associated with high compound concentrations.
| Evidence Dimension | hTGR5 cAMP accumulation EC50 |
|---|---|
| Target Compound Data | 16.4 nM |
| Comparator Or Baseline | INT-777: 820 nM (0.82 μM); SB-756050: 1,300 nM (1.3 μM) |
| Quantified Difference | 50-fold more potent than INT-777; 79-fold more potent than SB-756050 |
| Conditions | cAMP functional assays in hTGR5-expressing cells |
Why This Matters
Procurement of TGR5 Receptor Agonist 3 reduces the compound mass required per experiment by 50- to 79-fold versus legacy TGR5 agonists, translating to lower cost per assay and reduced solvent (DMSO) burden on cellular systems.
